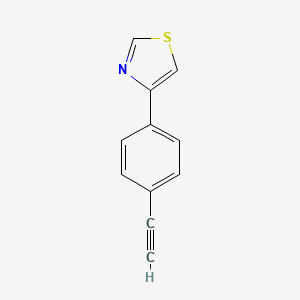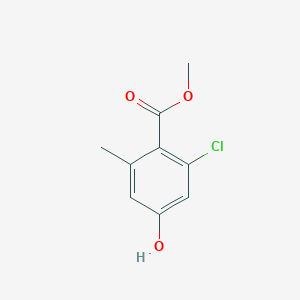
Methyl 2-chloro-4-hydroxy-6-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-4-hydroxy-6-methylbenzoate is an organic compound with the molecular formula C9H9ClO3 It is a derivative of benzoic acid and features a chloro, hydroxy, and methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-4-hydroxy-6-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-4-hydroxy-6-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-chloro-4-hydroxy-6-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of substituted benzoates.
Oxidation: Formation of 2-chloro-4-oxo-6-methylbenzoate.
Reduction: Formation of 2-chloro-4-hydroxy-6-methylbenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-4-hydroxy-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.
Wirkmechanismus
The mechanism of action of methyl 2-chloro-4-hydroxy-6-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The chloro and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-chloro-4-methylbenzoate: Similar structure but lacks the hydroxy group.
Methyl 4-chloro-2-hydroxy-6-methylbenzoate: Similar structure but with different positions of the chloro and hydroxy groups.
Uniqueness
Methyl 2-chloro-4-hydroxy-6-methylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both chloro and hydroxy groups in specific positions allows for unique interactions and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
116621-21-7 |
|---|---|
Molekularformel |
C9H9ClO3 |
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
methyl 2-chloro-4-hydroxy-6-methylbenzoate |
InChI |
InChI=1S/C9H9ClO3/c1-5-3-6(11)4-7(10)8(5)9(12)13-2/h3-4,11H,1-2H3 |
InChI-Schlüssel |
YHXFLPHJEPQJSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C(=O)OC)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


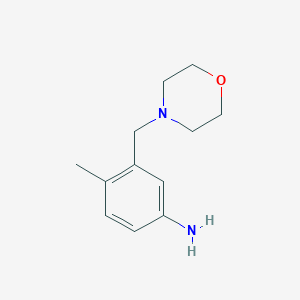
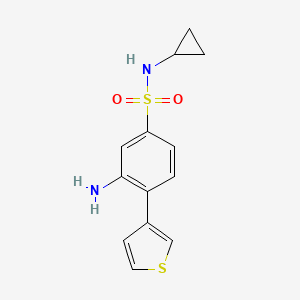
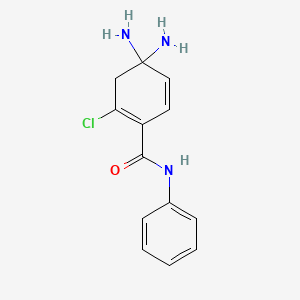
![(10R,11R)-2-Chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B13978478.png)

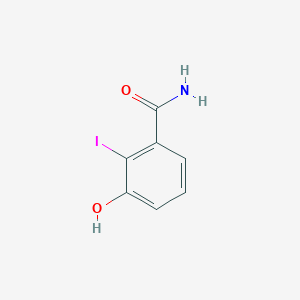

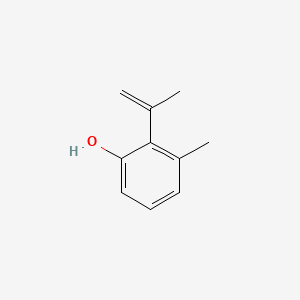
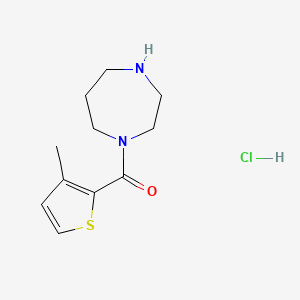
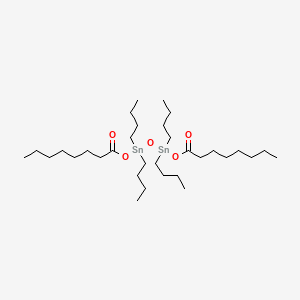
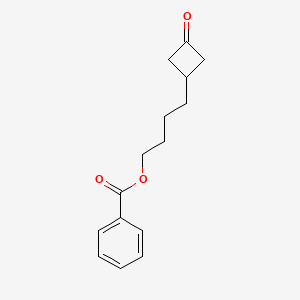
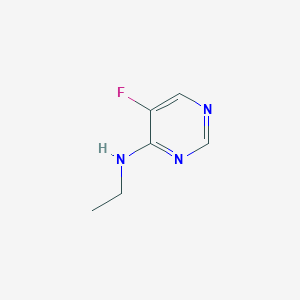
![4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol](/img/structure/B13978524.png)
